Ethyl 4,5-Difluoro-2-nitrobenzoate
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Overview
Description
Ethyl 4,5-Difluoro-2-nitrobenzoate is a chemical compound with the molecular formula C9H7F2NO4 and a molecular weight of 231.16 g/mol . It is a useful research chemical and is often utilized in various scientific studies. The compound is characterized by the presence of two fluorine atoms and a nitro group attached to a benzoate ester, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4,5-Difluoro-2-nitrobenzoate can be synthesized through several methods. One common approach involves the nitration of ethyl 4,5-difluorobenzoate using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-Difluoro-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: Ethyl 4,5-Difluoro-2-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4,5-Difluoro-2-nitrobenzoate is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4,5-Difluoro-2-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological processes and chemical reactions, making the compound valuable in research and development.
Comparison with Similar Compounds
Ethyl 4,5-Difluoro-2-nitrobenzoate can be compared with other similar compounds, such as:
Ethyl 4,5-Difluoro-2-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
4,5-Difluoro-2-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an ester.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4,5-difluoro-2-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO4/c1-2-16-9(13)5-3-6(10)7(11)4-8(5)12(14)15/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBDZGOBRZAYMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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